molecular formula C12H16N4O B2712216 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 2097867-37-1

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B2712216
CAS No.: 2097867-37-1
M. Wt: 232.287
InChI Key: ODGRIYOJKMQKNW-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. Finally, the cyclohexene moiety is introduced through a series of addition and elimination reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohexyl)methanone: Similar structure but with a saturated cyclohexane ring.

    (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(phenyl)methanone: Contains a phenyl group instead of a cyclohexene moiety.

    (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopentyl)methanone: Features a cyclopentane ring instead of a cyclohexene ring.

Uniqueness

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone lies in its combination of structural elements, which may confer distinct chemical and biological properties. The presence of both a triazole and an azetidine ring, along with a cyclohexene moiety, provides a versatile scaffold for further functionalization and exploration in various research applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-2,6-7,10-11H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGRIYOJKMQKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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